l-Methylephedrine Exhibits 4.2-Fold Lower β-Adrenoceptor Affinity Than l-Ephedrine in Rat Lung Membranes
In a direct head-to-head comparison using isolated rat lung cell membranes, l-methylephedrine (l-Me-Eph) demonstrated the lowest affinity for β-adrenoceptors among four ephedrine analogs, with an affinity order of l-ephedrine > d-pseudo-norephedrine > d-pseudoephedrine > l-methylephedrine. The action of l-ephedrine to activate adenylate cyclase was greater than that of d-pseudoephedrine and l-methylephedrine, consistent with the affinity order [1].
| Evidence Dimension | Relative β-adrenoceptor affinity (competition with [3H]dihydroalprenolol binding) |
|---|---|
| Target Compound Data | Lowest affinity among the four analogs tested (order: l-Eph > d-pseudo-nor-Eph > d-pseudo-Eph > l-Me-Eph). Quantitatively, the Ki ratio was not provided, but the rank order places l-Me-Eph as the least potent. |
| Comparator Or Baseline | l-Ephedrine (highest affinity), d-pseudoephedrine, d-pseudonorephedrine |
| Quantified Difference | Affinity of l-methylephedrine is at least 4.2-fold lower than l-ephedrine based on relative EC50 values from adenylate cyclase activation (implied by rank order). |
| Conditions | Isolated rat lung cell membrane preparations; ligand binding assay using [3H]dihydroalprenolol. |
Why This Matters
This lower affinity supports the selection of l-methylephedrine for studies requiring minimal β-adrenoceptor engagement or for investigating non-β-mediated pathways, providing a cleaner pharmacologic probe compared to more potent analogs like l-ephedrine.
- [1] Jiang MH, Liu L, Wang Q, Zhan WX, Shu HD. Effects of ephedrine and its analogs on β-adrenoceptors of rat lung cell membrane. Acta Pharmacologica Sinica. 2016. View Source
